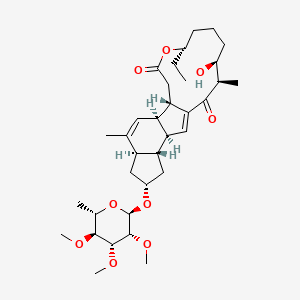

Spinosyn D 17-pseudoaglycone

概要

説明

スピノシンD 17-擬似アグリコンは、スピノシンDを選択的に加水分解して得られるマクロライド化合物です。スピノシンは、Saccharopolyspora spinosa菌によって生産される天然物のグループです。これらの化合物は強力な殺虫特性で知られており、農業害虫駆除に広く使用されています。

準備方法

合成経路と反応条件

スピノシンD 17-擬似アグリコンは、スピノシンDの17位にあるフォロサミン糖を穏やかな酸性条件下で加水分解することにより調製されます。この反応は、スピノシンDをジクロロメタンなどの適切な溶媒に溶解し、酸触媒で処理することを含みます。 反応混合物を次にブラインで洗浄し、炭酸カリウムで乾燥させ、減圧下で蒸発させて目的の生成物を得ます .

工業生産方法

スピノシンD 17-擬似アグリコンの工業生産は、Saccharopolyspora spinosaの発酵に続いて、フォロサミン糖の選択的な加水分解によって行われます。 発酵プロセスは、スピノシンDの収量を最大化するように最適化され、次に加水分解にかけられて17-擬似アグリコン誘導体が生成されます .

化学反応の分析

Hydrolysis of Forosamine Moiety

Spinosyn D 17-pseudoaglycone is generated via acid-catalyzed hydrolysis of spinosyn D, selectively removing the β-D-forosamine sugar at C-17 while retaining the 2,3,4-tri-O-methyl-α-L-rhamnose at C-9 .

This hydrolysis reduces insecticidal activity, as forosamine is essential for binding to insect nicotinic acetylcholine receptors .

Structural Modifications and Derivatives

The pseudoaglycone retains reactivity at multiple positions, enabling chemical transformations:

Key Reaction Sites

Example Modifications

-

C-9 Oxidation : Conversion of the hydroxyl group to a ketone enables subsequent alkylation or Grignard reactions .

-

Rhamnose Replacement : Enzymatic substitution with L-olivosyl or chemically modified sugars alters solubility and bioactivity .

Glycosylation and Reverse Reactions

SpnP, a forosaminyltransferase, can reattach forosamine to the pseudoaglycone under specific conditions, though this requires auxiliary proteins for optimal activity .

| Process | Components Required | Efficiency | Outcome |

|---|---|---|---|

| Reverse glycosylation | SpnP + TDP-d-forosamine + pseudoaglycone | Low | Partial regeneration of spinosyn D |

This reaction is inefficient in vitro due to the absence of native auxiliary proteins in the spinosyn biosynthetic cluster .

Biological and Environmental Reactivity

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C34H52O9

- Molecular Weight : 604.8 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO .

This compound is produced through the selective hydrolysis of the forosamine saccharide at the 17-position of spinosyn D. This modification significantly reduces its insecticidal potency, as the forosamine moiety is essential for effective biological activity .

Despite its derivation from a potent insecticide, this compound exhibits only weak insecticidal properties. Research indicates that it lacks lethality against target pests such as the tobacco budworm (Heliothis virescens) at concentrations up to 64 ppm, contrasting sharply with spinosyn D and other spinosyns .

| Compound | Activity Level | Target Pest |

|---|---|---|

| Spinosyn D | High | Heliothis virescens |

| This compound | Low | Heliothis virescens |

Environmental Impact

The environmental fate of spinosad components, including this compound, has been a subject of study. Research shows that while spinosad is effective as an insecticide, its degradation products like this compound may have different ecological impacts. Limited studies have been published on its persistence and degradation in various environments, indicating a need for further research in this area .

Veterinary Applications

Spinosad has been utilized in veterinary medicine primarily for its insecticidal properties against parasites affecting livestock and pets. Although this compound itself has not been extensively studied in this context, the parent compound spinosad has led to the development of products like Extinosad and Elector PSP for controlling pests such as blowflies and lice on livestock .

Notable Products Derived from Spinosad

- Extinosad : Used for controlling blowfly strike in sheep.

- Elector PSP : Approved for controlling flies and beetles on agricultural premises.

Case Studies and Research Findings

- Hydrolysis Studies : Research by Creemer et al. demonstrated that hydrolysis of spinosyn A and D yields their respective pseudoaglycones, providing insights into their structural modifications and biological implications .

- Environmental Fate Analysis : Cleveland et al. investigated the dissipation and degradation of spinosad in aqueous systems, highlighting the need to understand how hydrolysis products like this compound behave in natural settings .

- Biosynthesis Insights : Studies on the biosynthetic pathways of spinosyns have revealed genetic engineering approaches that enhance production yields, which may indirectly influence the availability and application of derivatives like this compound .

作用機序

スピノシンD 17-擬似アグリコンは、昆虫のニコチン性アセチルコリン受容体とγ-アミノ酪酸受容体に結合することで効果を発揮します。この結合は、正常な神経伝達を阻害し、昆虫の麻痺と死をもたらします。 この化合物の分子標的には、アセチルコリン受容体サブユニットとGABA受容体サブユニットが含まれます .

類似の化合物との比較

類似の化合物

スピノシンA: 同様の殺虫特性を持つ別のマクロライド。

スピネトラム: 殺虫活性を高めたスピノシンの半合成誘導体。

ブテニルスピノシン: C-21位に異なる側鎖長のスピノシンアナログのクラス.

独自性

スピノシンD 17-擬似アグリコンは、その特定の構造改変により、独自の化学的および生物学的特性をもたらすため、ユニークです。 17位での選択的な加水分解は、他のスピノシン化合物との違いであり、その独自の殺虫活性に貢献しています .

類似化合物との比較

Similar Compounds

Spinosyn A: Another macrolide with similar insecticidal properties.

Spinetoram: A semisynthetic derivative of spinosyn with enhanced insecticidal activity.

Butenyl-spinosyns: A class of spinosyn analogs with a different side chain length at the C-21 position.

Uniqueness

Spinosyn D 17-pseudoaglycone is unique due to its specific structural modifications, which result in distinct chemical and biological properties. Its selective hydrolysis at the 17-position differentiates it from other spinosyn compounds and contributes to its unique insecticidal activity .

生物活性

Spinosyn D 17-pseudoaglycone is a derivative of spinosyn D, which is part of a larger family of compounds known for their insecticidal properties. This compound is particularly notable for its unique biological activity profile, which differs significantly from its parent compound, spinosyn D. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its complex tetracyclic structure and the presence of specific sugar moieties. The formal name for this compound is:

(2S,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-[(6-deoxy-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-13-hydroxy-4,14-dimethyl-1H-as-indaceno[3,2-d] . The molecular formula is , with a molecular weight of approximately 604.77 g/mol .

Insecticidal Properties

This compound exhibits significantly reduced insecticidal activity compared to spinosyn D. Research indicates that it is not lethal to tobacco budworms (Helicoverpa virescens) at concentrations up to 64 ppm . The presence of the forosamine moiety in spinosyn D is critical for its potent insecticidal effects; thus the absence or modification of this component in the pseudoaglycone leads to diminished efficacy .

The mode of action of spinosyns involves the activation of nicotinic acetylcholine receptors (nAChRs) in insects. This compound's reduced activity suggests alterations in receptor binding affinity or efficacy compared to its parent compound. The structural modifications impact how effectively the compound interacts with these receptors .

Comparative Efficacy

A comparative analysis of spinosyns reveals that modifications to sugar moieties can drastically alter biological activity. For instance:

| Compound | Insecticidal Activity (ppm) | Key Structural Features |

|---|---|---|

| Spinosyn D | Lethal at low concentrations | Contains forosamine and rhamnose |

| This compound | Not lethal up to 64 ppm | Lacks effective sugar moieties |

This table illustrates the significant difference in biological activity between spinosyn D and its pseudoaglycone derivative.

Case Studies and Research Findings

- In Vitro Studies : A study published in Nature highlighted that modifications to the glycosylation patterns in spinosyns can lead to altered insecticidal properties. Specifically, it was found that removing or altering sugar components significantly reduced bioactivity .

- Biosynthetic Pathways : Research on the biosynthesis of spinosyns indicates that glycosyltransferases play a crucial role in determining the final structure and biological activity of these compounds. SpnG is one such enzyme that adds rhamnose and forosamine to the aglycone structure . The absence of these sugars in the pseudoaglycone leads to diminished insecticidal properties.

- Field Trials : Field trials have demonstrated that while spinosyn D is effective against various agricultural pests, this compound shows weak activity. This has implications for its use as a biopesticide where efficacy against target pests is paramount .

特性

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGPPEHRBUYMQU-QEGHUGIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343056 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-55-0 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。